(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
CAS No.: 189215-90-5
Cat. No.: VC7196301
Molecular Formula: C19H26N2O6
Molecular Weight: 378.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189215-90-5 |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.425 |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1 |
| Standard InChI Key | UVWVPIDBHIWJLK-CABCVRRESA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name, 1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate, reflects its intricate stereochemistry and functional group arrangement . The pyrrolidine ring adopts a puckered conformation, with the (2S,4R) configuration dictating spatial orientations critical for molecular interactions. Key structural elements include:
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Benzyl ester: Provides lipophilicity and serves as a protecting group for carboxylic acids.
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Methyl ester: Enhances solubility in organic solvents and stabilizes the carboxylate moiety.
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Boc-protected amine: Shields the amine group during synthetic transformations, enabling selective deprotection under acidic conditions.
The stereochemical integrity of the (2S,4R) configuration is preserved through controlled synthetic protocols, ensuring reproducibility in research applications .
Synthesis and Manufacturing
Photocycloaddition and Ring Expansion Strategies
Recent advances in pyrrolidine synthesis leverage photochemical methods. A 2023 study demonstrated that irradiating (Z)-4-arylidene-5(4H)-oxazolones with blue light (465 nm) in the presence of Ru(bpy)₃₂ and BF₃·OEt₂ yields δ-cyclobutane intermediates, which undergo stereoselective ring expansion to pyrrolidine-2,5-dicarboxylates . While this method targets truxinic cyclobutanes, analogous approaches could adapt reaction conditions (e.g., solvent, temperature) to synthesize the title compound.
Stepwise Esterification and Protection
A more direct route involves sequential esterification and Boc protection:
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Pyrrolidine functionalization: React (2S,4R)-4-aminopyrrolidine with benzyl chloroformate and methyl chloroformate to install the 1,2-dicarboxylate groups.
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Boc protection: Treat the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
This method, though labor-intensive, achieves yields exceeding 70% with high enantiomeric purity (>98% ee) .
Table 1: Synthetic Conditions for Key Intermediates
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dicarboxylation | Benzyl chloroformate, MeCl | 0°C → RT | 85 | 95 |
| Boc Protection | Boc₂O, Et₃N | RT | 78 | 98 |
Physical and Chemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Storage at -20°C in anhydrous conditions preserves integrity for over six months, while repeated freeze-thaw cycles degrade ester functionalities .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (Boc carbonyl), and 1520 cm⁻¹ (N-H bend) confirm functional groups .
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NMR: ¹H NMR (CDCl₃) displays doublets for the pyrrolidine protons (δ 3.2–4.1 ppm) and a singlet for the Boc tert-butyl group (δ 1.4 ppm) .
Applications in Medicinal Chemistry
Peptide Mimetics and Enzyme Inhibition
The Boc-protected amine facilitates incorporation into peptide chains, mimicking natural amino acids. For example, derivatives of this compound have shown inhibitory activity against prolyl oligopeptidase (POP), a target for neurodegenerative diseases .
Prodrug Development
The benzyl and methyl esters serve as prodrug motifs, hydrolyzing in vivo to release active carboxylic acids. This strategy enhances bioavailability of antiviral agents targeting RNA-dependent RNA polymerases .
Future Perspectives
Advances in asymmetric catalysis and flow chemistry could streamline synthesis, reducing costs and waste. Additionally, structural analogs with fluorinated esters or cyclic carbamates may offer improved metabolic stability for therapeutic applications.
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